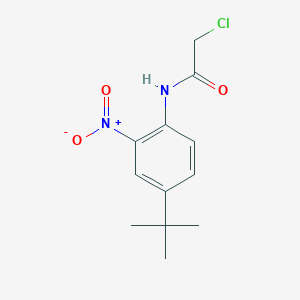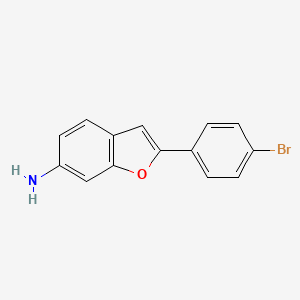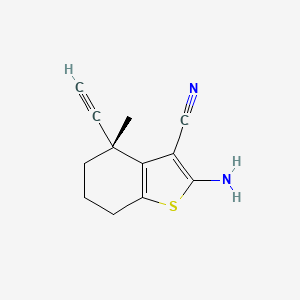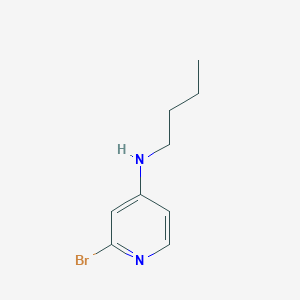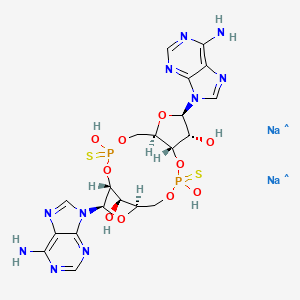
CID 168430086
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 168430086” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CID 168430086 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts, followed by purification processes to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions: CID 168430086 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
科学的研究の応用
CID 168430086 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique reactivity and stability make it an essential tool for developing new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used to investigate cellular processes, enzyme activities, and metabolic pathways, providing insights into the underlying mechanisms of various biological phenomena.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used as a lead compound for developing new drugs or as a tool for studying disease mechanisms and identifying potential drug targets.
Industry: In industrial applications, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it a valuable component in manufacturing processes, contributing to the development of innovative products and technologies.
作用機序
The mechanism of action of CID 168430086 involves its interaction with specific molecular targets and pathways
Molecular Targets: this compound may interact with various molecular targets, including enzymes, receptors, and proteins. These interactions can modulate the activity of these targets, leading to specific biological effects.
Pathways Involved: The pathways involved in the action of this compound depend on its specific interactions with molecular targets. These pathways may include signaling cascades, metabolic pathways, and regulatory networks, each contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds: CID 168430086 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or similar reactivity, providing a basis for comparison.
Uniqueness: The uniqueness of this compound lies in its specific properties and applications. By comparing it with similar compounds, researchers can identify its distinct advantages and potential areas for further exploration.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry
特性
分子式 |
C20H24N10Na2O10P2S2 |
|---|---|
分子量 |
736.5 g/mol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChIキー |
PXXGADGMBQUCOM-QYUKNOIISA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O.[Na].[Na] |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)
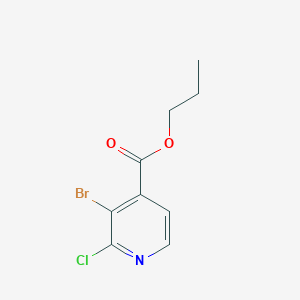
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)
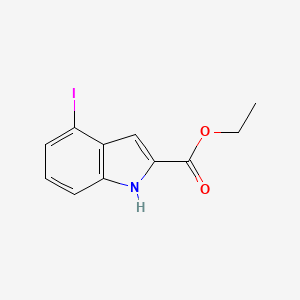

![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)

![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
